4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid
Description
Background and Significance of Indole-Sulfonamide Compounds
Indole represents a privileged molecular scaffold with extraordinary versatility in biological systems, establishing itself as a cornerstone structure in pharmaceutical research and development. This aromatic heterocycle, characterized by its bicyclic framework consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, demonstrates remarkable bioactivity across diverse therapeutic applications. The widespread occurrence of indole derivatives in natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin, underscores the fundamental importance of this structural motif in biological processes.
The integration of sulfonamide functionality with indole scaffolds has emerged as a particularly promising approach in contemporary drug discovery efforts. Sulfonamides possess an extensive spectrum of biological activities that position them as valuable therapeutic agents across multiple disease areas. Research demonstrates that sulfonamide-containing molecules serve effectively as human immunodeficiency virus protease inhibitors and exhibit significant antiviral properties. The combination of indole and sulfonamide moieties creates hybrid structures that leverage the beneficial properties of both components, resulting in compounds with enhanced therapeutic potential.
Recent investigations have demonstrated the exceptional utility of indole-sulfonamide derivatives as selective enzyme inhibitors. Studies focusing on carbonic anhydrase inhibition reveal that novel indole-3-sulfonamide compounds exhibit selective activity against human carbonic anhydrase isoform two, with inhibition constants ranging from 7.7 micromolar for the most active derivative. Additionally, research into tubulin polymerization inhibition has identified indole-sulfonamide compounds with remarkable anticancer activity, displaying inhibitory concentration values between 0.24 and 0.59 micromolar against various human cancer cell lines.
The therapeutic significance of indole-sulfonamide compounds extends to metabolic disorders, particularly diabetes management through alpha-glucosidase enzyme inhibition. Comprehensive studies involving seventeen different indole-sulfonamide scaffolds revealed inhibitory concentration values ranging from 1.60 to 51.20 micromolar, with the most potent analogue demonstrating superior activity compared to the standard therapeutic agent acarbose. These findings highlight the versatility of indole-sulfonamide compounds across multiple therapeutic targets and disease states.
Historical Context of 4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-amino}butanoic acid Discovery
The development of 4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-amino}butanoic acid represents a significant milestone in the evolution of indole-based pharmaceutical compounds. This synthetic organic molecule, bearing the Chemical Abstracts Service registry number 899718-22-0, emerged from systematic efforts to create novel therapeutic agents incorporating both indole and sulfonamide functionalities. The compound's molecular formula of carbon-fourteen hydrogen-eighteen nitrogen-two oxygen-five sulfur, with a corresponding molecular weight of 326.4 daltons, reflects the careful balance of structural elements designed to optimize biological activity.
The synthetic approach to this compound utilizes established methodologies for indole functionalization, particularly focusing on position-3 substitution patterns that are characteristic of electrophilic aromatic substitution reactions on the indole nucleus. The incorporation of the acetyl group at the nitrogen position of the dihydroindole system represents a strategic modification designed to enhance molecular stability and modulate pharmacokinetic properties. This acetylation pattern is consistent with broader trends in pharmaceutical chemistry where acetyl modifications are employed to improve drug-like characteristics.
The development timeline of this compound intersects with broader advances in sulfonamide chemistry and indole synthetic methodologies. The emergence of efficient synthetic routes, including Lewis acid-assisted approaches using specialized reagents, has facilitated the practical synthesis of complex indole-sulfonamide hybrids. These methodological advances have enabled researchers to access previously challenging molecular architectures and explore their therapeutic potential across diverse biological targets.
Contemporary research efforts have expanded the understanding of this compound's potential applications beyond its initial discovery scope. The structural complexity of 4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-amino}butanoic acid positions it as a valuable research tool for investigating structure-activity relationships within the indole-sulfonamide chemical space. The compound's unique combination of functional groups provides multiple sites for molecular recognition and binding interactions with biological targets.
Classification within Indole Derivative Family
The classification of 4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-amino}butanoic acid within the broader indole derivative family requires consideration of multiple structural and functional characteristics. This compound belongs to the category of indolyl carboxylic acids and derivatives, a classification that encompasses molecules containing both indole ring systems and carboxylic acid functionalities. This dual classification reflects the compound's potential for diverse biological interactions through both aromatic and acidic functional groups.
Within the more specific subset of indole-sulfonamide compounds, this molecule represents a sophisticated example of multi-functional design. The presence of the sulfonamide group at the 5-position of the indole ring system is particularly significant, as this positioning pattern has been associated with enhanced selectivity and potency in various biological assays. The dihydroindole core structure, as opposed to the fully aromatic indole system, introduces additional conformational flexibility that may contribute to improved target binding characteristics.
The acetyl substitution pattern places this compound within the category of nitrogen-acylated indole derivatives. This modification is strategically important because acetylation at the indole nitrogen can significantly influence the electronic properties of the aromatic system and affect the compound's overall pharmacological profile. The acetyl group also serves as a potential site for metabolic transformation, which can be exploited for prodrug strategies or controlled release applications.
From a synthetic chemistry perspective, this compound exemplifies the successful application of multi-step synthetic sequences that combine classical indole chemistry with modern sulfonamide formation techniques. The synthetic accessibility of this molecular architecture has important implications for structure-activity relationship studies and the development of related analogues with potentially improved therapeutic properties.
Structural Relationship to Other Bioactive Sulfonamides
The structural architecture of 4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-amino}butanoic acid shares important design elements with other therapeutically significant sulfonamide compounds, establishing clear relationships within this pharmacologically important chemical class. Comparative analysis reveals that this compound incorporates the essential sulfonamide pharmacophore while introducing unique structural features through its indole-based core and carboxylic acid functionality.
The relationship to other indole-sulfonamide derivatives is particularly evident when comparing this compound to related structures such as 3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-amino}propanoic acid, which differs primarily in the length of the alkyl chain connecting the sulfonamide nitrogen to the carboxylic acid group. This structural homology provides valuable insights into structure-activity relationships, as the additional methylene unit in the butanoic acid derivative may influence binding interactions and selectivity profiles compared to the propanoic acid analogue.
Further structural relationships exist with more complex derivatives such as 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}-3-methylbutanoic acid, which incorporates branching at the alpha-carbon position relative to the carboxylic acid functionality. These structural variations demonstrate the versatility of the indole-sulfonamide scaffold for generating diverse chemical libraries with potentially distinct biological activities.
The compound also exhibits structural similarities to therapeutic agents targeting carbonic anhydrase enzymes, where indole-3-sulfonamide derivatives have demonstrated selective inhibition profiles. Research investigating novel indole-3-sulfonamide-heteroaryl hybrids has identified compounds with inhibition constants in the low micromolar range against tumor-associated carbonic anhydrase isoforms, highlighting the therapeutic potential of this structural class.
Comparison with established sulfonamide pharmaceuticals reveals that 4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-amino}butanoic acid incorporates design principles that have proven successful in clinical applications. The sulfonamide group provides the essential hydrogen bonding and electrostatic interaction capabilities that are characteristic of this pharmacophore, while the indole system contributes additional aromatic interactions and structural rigidity that can enhance binding affinity and selectivity.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-amino}butanoic acid | C₁₄H₁₈N₂O₅S | 326.4 | Dihydroindole, acetyl group, butanoic acid chain |
| 3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-amino}propanoic acid | C₁₃H₁₆N₂O₅S | 312.34 | Dihydroindole, acetyl group, propanoic acid chain |
| 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}-3-methylbutanoic acid | C₁₅H₂₀N₂O₅S | 340.39 | Dihydroindole, acetyl group, branched butanoic acid |
Properties
IUPAC Name |
4-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-10(17)16-8-6-11-9-12(4-5-13(11)16)22(20,21)15-7-2-3-14(18)19/h4-5,9,15H,2-3,6-8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANNFJBGJOCEIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501158748 | |
| Record name | 4-[[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899718-22-0 | |
| Record name | 4-[[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=899718-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The sulfonylation step is usually carried out using sulfonyl chlorides in the presence of a base such as triethylamine . The final step involves the coupling of the sulfonylated indole with butanoic acid derivatives under conditions that promote amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones under oxidative conditions.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields indole-2,3-diones, while reduction of the acetyl group yields the corresponding alcohol .
Scientific Research Applications
4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets . The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Variations: The acetyl group on the indole ring in the target compound contrasts with propionyl (e.g., 1396966-37-2) or benzyl-isoindole (ZHAWOC4766) groups in analogs. Chain Modifications: Branching (e.g., methyl or pentanoic acid chains) increases molecular weight and may influence solubility or target binding .
Topological Complexity :
- Compounds like ZHAWOC4766 and 1028067-91-5 incorporate aromatic or rigid groups, which could enhance target selectivity but reduce synthetic accessibility .
Hydrogen Bonding Profiles: The target compound’s 2 hydrogen bond donors and 6 acceptors are comparable to analogs, suggesting similar solubility challenges. However, extended alkyl chains (e.g., 1040882-09-4) may mitigate this by increasing hydrophobicity .
Research Implications and Limitations
While structural data are well-documented, direct biological activity comparisons are absent in the provided evidence. Future studies should prioritize:
- Structure-Activity Relationship (SAR) : Testing analogs with varied substituents for pharmacological activity.
- Solubility Optimization : Leveraging computed properties (e.g., polar surface area) to design derivatives with improved bioavailability .
Biological Activity
4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid, also known as N-(1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl)glycine, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
- IUPAC Name : {[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid
- Molecular Formula : C14H18N2O5S
- Molecular Weight : 298.32 g/mol
- Chemical Structure : The compound features an indole ring structure with a sulfonamide group that contributes to its biological activity.
Antitumor Activity
Research indicates that derivatives of indole compounds, including those with sulfonamide groups, exhibit significant antitumor properties. For instance, studies have shown that indole-linked thiazoles display promising anticancer potential against various cell lines. The presence of the sulfonamide moiety in 4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid may enhance its interaction with biological targets involved in cancer progression.
Table 1: Antitumor Activity of Indole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | U251 (glioblastoma) | <10 | Inhibition of cell proliferation |
| Compound B | A431 (epidermoid carcinoma) | <20 | Induction of apoptosis |
| 4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid | TBD | TBD | TBD |
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to 4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid. Specifically, it has been suggested that such compounds can interfere with viral replication mechanisms. For example, derivatives targeting HIV transcription factors have shown effectiveness in inhibiting HIV replication without significant cytotoxicity.
Case Study: Inhibition of HIV Replication
In a study examining the effects of indole derivatives on HIV replication:
- The compound demonstrated an IC50 value of approximately 4 µM against HIV transcriptional activity.
- It was noted for its selectivity index (SI), indicating a favorable therapeutic window.
The biological activity of 4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid may be attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. This interaction can lead to modulation of gene expression and inhibition of pathways critical for tumor growth and viral replication.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid with high purity?
- Methodology : The compound can be synthesized via sulfonamide coupling between 1-acetyl-2,3-dihydro-1H-indol-5-sulfonyl chloride and 4-aminobutanoic acid. Key steps include:
- Reagent Preparation : Generate the sulfonyl chloride intermediate by reacting 1-acetyl-2,3-dihydro-1H-indol-5-thiol with chlorinating agents (e.g., ClSO₃H) .
- Coupling Reaction : Conduct the reaction in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl byproducts .
- Purification : Isolate the product via column chromatography (silica gel, eluent: DCM/methanol gradient) followed by recrystallization from ethanol/water to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structural identity of this compound?
- Methodology : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the acetyl group (δ ~2.3 ppm, singlet for CH₃), indole ring protons (δ 6.8–7.2 ppm), and butanoic acid chain (δ 2.1–2.5 ppm for CH₂ groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak at m/z 276.2878 (C₁₄H₁₆N₂O₄) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and retention time consistency .
Advanced Research Questions
Q. How do structural modifications to the sulfonamide or indole moieties influence the compound’s biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies :
- Replace the acetyl group with bulkier substituents (e.g., propionyl) to evaluate steric effects on target binding .
- Introduce electron-withdrawing groups (e.g., -NO₂) to the indole ring to modulate electronic properties and enhance metabolic stability .
- Biological Assays : Test modified analogs in enzyme inhibition assays (e.g., kinase or protease targets) and compare IC₅₀ values to the parent compound .
Q. What computational strategies are effective for predicting the binding interactions of this compound with biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., influenza neuraminidase). Key parameters:
- Grid box centered on the active site (coordinates adjusted based on crystallographic data).
- Lamarckian genetic algorithm for conformational sampling .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical hydrogen bonds (e.g., between sulfonamide and Arg residues) .
Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound?
- Methodology :
- Comparative PK Studies : Administer the compound in rodent models (IV and oral routes) using standardized protocols (dose: 10 mg/kg, sampling at 0.5–24 h). Analyze plasma via LC-MS/MS to calculate AUC, Cₘₐₓ, and t₁/₂ .
- Metabolite Profiling : Identify major metabolites (e.g., acetyl group hydrolysis) using HRMS/MS and compare across studies to pinpoint variability sources .
- In Silico Modeling : Apply tools like GastroPlus to simulate absorption differences caused by pH-dependent solubility or efflux transporters (e.g., P-gp) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
